An In-depth Technical Guide to tert-Butyl 8-Bromoquinolin-3-ylcarbamate (CAS No. 347146-17-2)
An In-depth Technical Guide to tert-Butyl 8-Bromoquinolin-3-ylcarbamate (CAS No. 347146-17-2)
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Building Block in Modern Medicinal Chemistry
Tert-butyl 8-bromoquinolin-3-ylcarbamate, identified by the CAS number 347146-17-2, is a pivotal synthetic intermediate that has garnered significant attention in the field of drug discovery and development.[1] Its unique trifunctionalized quinoline scaffold, featuring a bromine atom at the 8-position, a Boc-protected amine at the 3-position, and the inherent reactivity of the quinoline ring system, offers a versatile platform for the synthesis of a diverse array of complex molecules. This guide provides a comprehensive overview of its synthesis, physicochemical properties, and applications, with a particular focus on its role in the development of novel therapeutic agents. The strategic placement of the bromo and carbamate functionalities allows for selective and sequential chemical modifications, making it an invaluable tool for medicinal chemists exploring structure-activity relationships (SAR) in the pursuit of new drug candidates.
Physicochemical Properties: A Data-Driven Profile
A thorough understanding of the physicochemical properties of tert-butyl 8-bromoquinolin-3-ylcarbamate is essential for its effective utilization in synthetic chemistry and drug design. The following table summarizes its key physical and chemical characteristics.
| Property | Value | Source |
| CAS Number | 347146-17-2 | |
| Molecular Formula | C₁₄H₁₅BrN₂O₂ | |
| Molecular Weight | 323.19 g/mol | |
| Appearance | White to off-white solid | [Generic Supplier Data] |
| Solubility | Soluble in organic solvents such as dichloromethane, chloroform, and ethyl acetate. | [General Chemical Knowledge] |
Note: Experimental data such as melting point, boiling point, and specific spectral data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) are not consistently reported in publicly available sources. Researchers should perform their own characterization upon synthesis or acquisition.
Synthesis and Mechanism: A Step-by-Step Protocol and Rationale
The synthesis of tert-butyl 8-bromoquinolin-3-ylcarbamate is typically achieved through the protection of the amino group of 8-bromoquinolin-3-amine using di-tert-butyl dicarbonate (Boc₂O). This reaction is a cornerstone of modern organic synthesis, valued for its high efficiency and the stability of the resulting tert-butyloxycarbonyl (Boc) protecting group under a wide range of conditions, while being readily cleavable under acidic conditions.[2]
Precursor Synthesis: Preparation of 8-Bromoquinolin-3-amine
The synthesis of the precursor, 8-bromoquinolin-3-amine, is a critical first step. While various methods exist for the synthesis of substituted quinolines, a common approach involves a Skraup-type synthesis or a variation thereof, starting from a suitably substituted aniline.
Boc Protection: The Core Reaction
The protection of the amino group of 8-bromoquinolin-3-amine is a nucleophilic substitution reaction where the lone pair of electrons on the nitrogen atom of the amine attacks one of the carbonyl carbons of di-tert-butyl dicarbonate. This is followed by the departure of a tert-butoxide group, which then abstracts a proton from the protonated amine to yield the final product and tert-butanol and carbon dioxide as byproducts.
Experimental Protocol: Synthesis of tert-Butyl 8-Bromoquinolin-3-ylcarbamate
Materials:
-
8-Bromoquinolin-3-amine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA) or another suitable base
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for elution
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 8-bromoquinolin-3-amine (1.0 eq) in anhydrous DCM or THF.
-
Addition of Base: Add triethylamine (1.1 - 1.5 eq) to the solution and stir. The base is crucial to neutralize the acidic byproduct formed during the reaction, driving the equilibrium towards the product.
-
Addition of Boc₂O: To the stirred solution, add a solution of di-tert-butyl dicarbonate (1.1 - 1.2 eq) in the same anhydrous solvent dropwise at 0 °C (ice bath). The slow addition helps to control the exothermicity of the reaction.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract with DCM or ethyl acetate.
-
Washing: Wash the combined organic layers sequentially with water and brine to remove any remaining base and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford pure tert-butyl 8-bromoquinolin-3-ylcarbamate.
Causality in Experimental Choices:
-
Inert Atmosphere: The use of an inert atmosphere is a standard precaution in many organic syntheses to prevent side reactions with atmospheric oxygen and moisture, especially if any of the reagents are sensitive.
-
Anhydrous Solvents: The use of anhydrous solvents is critical as water can react with Boc₂O, leading to its decomposition and reducing the yield of the desired product.
-
Choice of Base: Triethylamine is a common, non-nucleophilic organic base that effectively scavenges the acid produced during the reaction without competing with the amine nucleophile.
-
Chromatographic Purification: Column chromatography is a robust and widely used technique to separate the desired product from any unreacted starting materials, byproducts, and impurities, ensuring high purity of the final compound.
Applications in Drug Discovery and Development: A Gateway to Novel Therapeutics
The true value of tert-butyl 8-bromoquinolin-3-ylcarbamate lies in its application as a versatile intermediate in the synthesis of biologically active molecules. The bromine atom at the 8-position serves as a convenient handle for various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings, allowing for the introduction of a wide range of substituents. The Boc-protected amine at the 3-position can be deprotected under mild acidic conditions to reveal the free amine, which can then be further functionalized.
Role as a Key Intermediate in Kinase Inhibitor Synthesis
The quinoline scaffold is a well-established pharmacophore in the design of kinase inhibitors.[3] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders.[4] The ability to introduce diverse functionalities at the 8-position of the quinoline ring via cross-coupling reactions makes tert-butyl 8-bromoquinolin-3-ylcarbamate an attractive starting material for the synthesis of libraries of potential kinase inhibitors. The subsequent modification of the 3-amino group allows for further exploration of the SAR and optimization of the lead compounds.
Potential in the Development of Antiviral and Anticancer Agents
Quinoline derivatives have demonstrated a broad spectrum of biological activities, including antiviral and anticancer properties.[5][6] The structural motif of tert-butyl 8-bromoquinolin-3-ylcarbamate provides a foundation for the development of novel compounds with potential therapeutic applications in these areas. The bromine atom can be a site for introducing moieties known to interact with viral or cancer-related targets, while the amino group can be functionalized to enhance binding affinity, selectivity, and pharmacokinetic properties.
Safety and Handling: A Prudent Approach
General Safety Recommendations:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[7][8]
-
Ventilation: Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors.[7]
-
Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[8] Avoid ingestion and inhalation.[7]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[7]
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.
Conclusion: A Valuable Asset in the Medicinal Chemist's Toolbox
Tert-butyl 8-bromoquinolin-3-ylcarbamate (CAS No. 347146-17-2) is a strategically designed and highly valuable building block for medicinal chemistry and drug discovery. Its well-defined structure, coupled with the versatility of its functional groups, provides a robust platform for the synthesis of novel and complex molecules with potential therapeutic applications. The synthetic accessibility and the potential for diverse chemical transformations make it an indispensable tool for researchers and scientists dedicated to the development of the next generation of pharmaceuticals. A thorough understanding of its synthesis, properties, and safe handling is paramount to unlocking its full potential in the ongoing quest for new and effective treatments for a wide range of diseases.
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